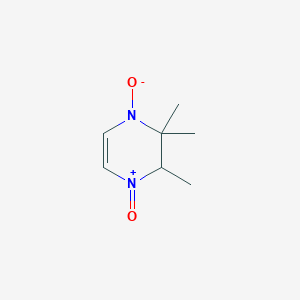
2,3,3-trimethyl-4-oxido-2H-pyrazin-1-ium 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3-trimethyl-4-oxido-2H-pyrazin-1-ium 1-oxide is a heterocyclic organic compound with the molecular formula C7H12N2O2. This compound is characterized by its pyrazine ring structure, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of three methyl groups and two oxygen atoms in the form of dioxides makes this compound unique in its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3,3-trimethyl-4-oxido-2H-pyrazin-1-ium 1-oxide can be synthesized through the condensation of 2-hydroxyamino-2-methylpropanal oxime with various carbonyl compounds such as glyoxal, diacetyl, and 1,2-cyclohexanedione in water . Another method involves the condensation with diacetyl in methanol to obtain 3-methoxy-2,3-dihydropyrazine 1,4-dioxide . Additionally, heating 2-hydroxyamino-2-methylpropanal oxime in a solution of acetone and dilute hydrochloric acid results in the formation of 2,5-dihydropyrazine 1,4-dioxide .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,3-trimethyl-4-oxido-2H-pyrazin-1-ium 1-oxide undergoes various chemical reactions, including reduction, oxidation, and substitution reactions. For instance, the reduction of 3-hydroxy- and 3-methoxy-2,3-dihydropyrazine 1,4-dioxides leads to the formation of 1,4-dihydroxypiperazines . Bromination of 3-methoxy-2,3-dihydropyrazine 1,4-dioxide results in the formation of 5,6-bis(bromomethyl)-3-methoxy-2,3-dihydropyrazine 1,4-dioxide .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include glyoxal, diacetyl, 1,2-cyclohexanedione, acetone, dilute hydrochloric acid, and bromine . The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures, and in aqueous or methanolic solutions.
Major Products Formed: The major products formed from the reactions of this compound include 1,4-dihydroxypiperazines, 5,6-bis(bromomethyl)-3-methoxy-2,3-dihydropyrazine 1,4-dioxide, and 1,4-dihydroxy-2,5-piperazinedione .
Applications De Recherche Scientifique
2,3,3-trimethyl-4-oxido-2H-pyrazin-1-ium 1-oxide has various scientific research applications, particularly in the fields of chemistry and materials science. It is used as a precursor in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis . Additionally, its derivatives have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties .
Mécanisme D'action
The mechanism of action of 2,3,3-trimethyl-4-oxido-2H-pyrazin-1-ium 1-oxide involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are primarily mediated through its ability to undergo redox reactions and form reactive intermediates that can interact with cellular components . The specific molecular targets and pathways involved in its biological activities are still under investigation.
Comparaison Avec Des Composés Similaires
2,3,3-trimethyl-4-oxido-2H-pyrazin-1-ium 1-oxide can be compared with other similar compounds, such as 2,5-dihydropyrazine 1,4-dioxide and 3-methoxy-2,3-dihydropyrazine 1,4-dioxide These compounds share the pyrazine ring structure but differ in the substitution patterns and functional groups attached to the ring
Conclusion
This compound is a versatile heterocyclic compound with significant potential in various scientific research applications. Its unique chemical structure and reactivity make it a valuable compound for further study and development in the fields of chemistry, biology, and materials science.
Propriétés
Numéro CAS |
152860-38-3 |
|---|---|
Formule moléculaire |
C7H12N2O2 |
Poids moléculaire |
156.185 |
Nom IUPAC |
2,3,3-trimethyl-4-oxido-2H-pyrazin-1-ium 1-oxide |
InChI |
InChI=1S/C7H12N2O2/c1-6-7(2,3)9(11)5-4-8(6)10/h4-6H,1-3H3 |
Clé InChI |
OHHRPFHXRVHSOJ-UHFFFAOYSA-N |
SMILES |
CC1C(N(C=C[N+]1=O)[O-])(C)C |
Synonymes |
Pyrazine, 2,3-dihydro-2,2,3-trimethyl-, 1,4-dioxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(6R,7R)-3-(Acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B583234.png)




![3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzoic acid](/img/structure/B583246.png)
![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride](/img/structure/B583247.png)


![3-Amino-5-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyethylcarbamoyl]-2,4,6-triiodobenzoic acid](/img/structure/B583251.png)
